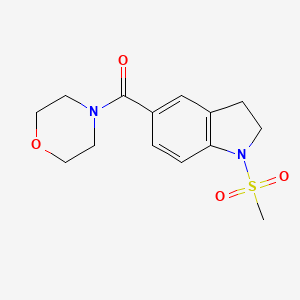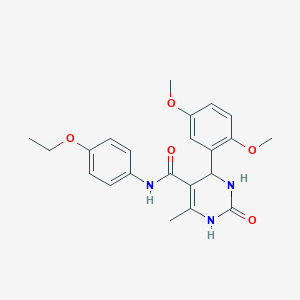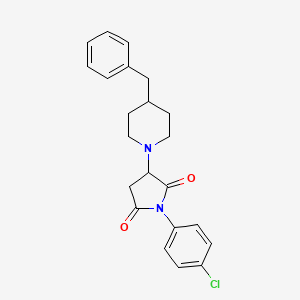![molecular formula C15H14ClNOS B5201664 2-chloro-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5201664.png)
2-chloro-N-[2-(phenylthio)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[2-(phenylthio)ethyl]benzamide, also known as CPTB, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule belongs to the class of benzamides and is known to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[2-(phenylthio)ethyl]benzamide is not fully understood. However, it has been reported to modulate the activity of various enzymes and receptors, which may contribute to its biological activities. For example, 2-chloro-N-[2-(phenylthio)ethyl]benzamide has been shown to inhibit the activity of protein kinase C, which plays a key role in cell proliferation and differentiation. 2-chloro-N-[2-(phenylthio)ethyl]benzamide has also been reported to inhibit the activity of phospholipase A2, which is involved in the production of inflammatory mediators.
Biochemical and physiological effects:
2-chloro-N-[2-(phenylthio)ethyl]benzamide has been reported to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 2-chloro-N-[2-(phenylthio)ethyl]benzamide has also been reported to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, 2-chloro-N-[2-(phenylthio)ethyl]benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-[2-(phenylthio)ethyl]benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular signaling pathways. 2-chloro-N-[2-(phenylthio)ethyl]benzamide has also been shown to exhibit low toxicity in vitro, which makes it a useful tool for studying the effects of protein kinase C inhibition. However, 2-chloro-N-[2-(phenylthio)ethyl]benzamide has some limitations for lab experiments. It has been reported to exhibit low solubility in water, which can make it difficult to use in certain experimental systems. In addition, 2-chloro-N-[2-(phenylthio)ethyl]benzamide has been shown to exhibit poor pharmacokinetic properties in vivo, which limits its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N-[2-(phenylthio)ethyl]benzamide. One potential avenue of research is to investigate the role of 2-chloro-N-[2-(phenylthio)ethyl]benzamide in modulating the activity of adenosine A1 receptors. Adenosine A1 receptors are involved in a range of physiological processes, including cardiovascular function and inflammation. Another potential direction for research is to investigate the potential of 2-chloro-N-[2-(phenylthio)ethyl]benzamide as a therapeutic agent for cancer. While 2-chloro-N-[2-(phenylthio)ethyl]benzamide has been shown to exhibit anti-tumor activity in vitro, further studies are needed to determine its efficacy in vivo. Finally, future research could focus on developing new analogs of 2-chloro-N-[2-(phenylthio)ethyl]benzamide with improved pharmacokinetic properties and efficacy.
In conclusion, 2-chloro-N-[2-(phenylthio)ethyl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. It exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. While 2-chloro-N-[2-(phenylthio)ethyl]benzamide has several advantages for lab experiments, it also has some limitations. Future research could focus on investigating the mechanism of action of 2-chloro-N-[2-(phenylthio)ethyl]benzamide, developing new analogs with improved properties, and exploring its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-chloro-N-[2-(phenylthio)ethyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with 2-mercaptoethylamine in the presence of a base. The resulting product is then treated with phenylmagnesium bromide to obtain 2-chloro-N-[2-(phenylthio)ethyl]benzamide. This method has been reported to yield high purity and high yield of 2-chloro-N-[2-(phenylthio)ethyl]benzamide.
Aplicaciones Científicas De Investigación
2-chloro-N-[2-(phenylthio)ethyl]benzamide has been widely studied for its potential applications in scientific research. It has been reported to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. 2-chloro-N-[2-(phenylthio)ethyl]benzamide has also been shown to modulate the activity of various enzymes and receptors, such as protein kinase C, phospholipase A2, and adenosine A1 receptors.
Propiedades
IUPAC Name |
2-chloro-N-(2-phenylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c16-14-9-5-4-8-13(14)15(18)17-10-11-19-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWNQVMEKRJJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(phenylsulfanyl)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2-chloro-6-fluorobenzyl)methanamine](/img/structure/B5201584.png)

![2-chloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B5201593.png)
![N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5201594.png)



![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5201637.png)

![6-[5-(4-chlorophenyl)-2-furyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5201654.png)
![methyl 2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5201661.png)
![4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B5201665.png)
![3,4-dimethyl-6-{[(2-pyridinylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5201673.png)
